L-Cystine disodique

Vue d'ensemble

Description

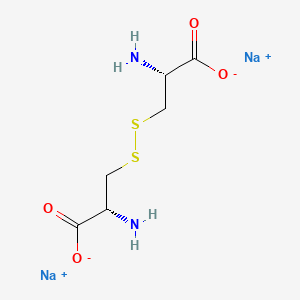

L-Cystine disodium salt is a useful research compound. Its molecular formula is C6H10N2Na2O4S2 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Cystine disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cystine disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Composant de milieu de culture cellulaire

Le L-Cystine disodique est couramment utilisé comme complément dans les milieux de culture cellulaire. Il est essentiel pour la biofabrication commerciale de protéines recombinantes thérapeutiques et d'anticorps monoclonaux. Sa présence dans le milieu contribue à protéger contre la croissance anormale et la transformation maligne dans les cultures cellulaires .

Amélioration de la solubilité dans les formulations de milieu

La faible solubilité de la L-Cystine à pH neutre peut poser un défi en culture cellulaire. Il est essentiel pour obtenir des performances optimales du bioprocédé pendant la culture cellulaire, et sa solubilité peut être améliorée avec des dipeptides spécifiques, améliorant ainsi les résultats globaux de la culture cellulaire .

Biofabrication et ingénierie tissulaire

La L-Cystine est un acide aminé essentiel utilisé dans divers procédés de biofabrication, y compris l'ingénierie tissulaire. C'est un complément courant dans les cultures cellulaires spécialisées telles que les cultures d'hybridomes et d'ovaires de hamster chinois (CHO), qui sont essentielles à la production thérapeutique .

Défis de stabilité dans les milieux de culture

Il est crucial de s'attaquer aux défis de solubilité et de stabilité de la L-Cystine dans les milieux de culture. Sa faible solubilité peut limiter la biodisponibilité des acides aminés, affectant les concentrations dans les alimentations du bioréacteur ou les milieux de perfusion, qui sont essentiels à la croissance et à la productivité cellulaires efficaces .

Mécanisme D'action

Target of Action

L-Cystine disodium salt, also known as (H-Cys-OH)2.2Na, primarily targets the cellular redox system . It is a crucial component in various cellular factors and plays a significant role in the cysteine/cystine shuttle system . This system is essential for maintaining the redox homeostasis within cells .

Mode of Action

L-Cystine disodium salt interacts with its targets through redox reactions . It is synthesized from methionine and contributes to various cellular functions, producing important molecules like glutathione . L-Cystine can be imported back to the cytoplasm by the membrane transporter FliY-YecSC to regenerate L-Cysteine for its continuous recycling without de novo L-Cysteine biosynthesis .

Biochemical Pathways

L-Cystine disodium salt affects several biochemical pathways. It is involved in the biosynthesis of glutathione , the main mediator of intracellular redox homeostasis . It also participates in the formation of disulfide bridges for protein folding and stabilization . Furthermore, it is a part of the cysteine/cystine shuttle system , which plays a unique function in antioxidative processes .

Pharmacokinetics

The pharmacokinetics of L-Cystine disodium salt involves its absorption, distribution, metabolism, and excretion (ADME) . It is known that L-Cystine has a low solubility and can precipitate at concentrations higher than 1 mM . Its solubility can be improved in aqueous solutions with ph < 2 or ph > 81 . The compound’s bioavailability is influenced by these ADME properties.

Result of Action

The action of L-Cystine disodium salt results in reduced oxidative stress within cells . By participating in redox reactions, it helps maintain the balance between oxidation and reduction processes in the cell . It also contributes to the stability of proteins by forming disulfide bridges .

Action Environment

The action, efficacy, and stability of L-Cystine disodium salt are influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can affect the solubility of L-Cystine . Moreover, the pH of the environment significantly impacts the solubility and hence the bioavailability of L-Cystine . Therefore, careful control of the environmental conditions is crucial for optimizing the action of L-Cystine disodium salt.

Analyse Biochimique

Biochemical Properties

L-Cystine disodium salt is involved in several biochemical reactions. It interacts with thiol groups on proteins, leading to the formation of disulfide bridges. These interactions are vital for the structural integrity and function of many proteins. L-Cystine disodium salt also participates in the formation of disulfide bonds within and between proteins, contributing to their stability . Additionally, it plays a role in maintaining the redox potential of the cellular environment, which is crucial for the proper folding and stability of proteins .

Cellular Effects

L-Cystine disodium salt has various effects on different types of cells and cellular processes. It influences cell function by modulating the redox state of the cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . In cell culture systems, L-Cystine disodium salt is used to investigate the impact of oxidative stress on cellular processes . It can also affect the solubility and performance of cell culture media, as it is susceptible to oxidation and can form complexes with metals such as copper .

Molecular Mechanism

At the molecular level, L-Cystine disodium salt exerts its effects through binding interactions with biomolecules. It interacts with thiol groups on proteins, leading to the formation of disulfide bridges, which are important for protein stability and function . Additionally, L-Cystine disodium salt can modulate the redox state of the cellular environment, influencing enzyme activity and gene expression . This compound also plays a role in the formation of disulfide bonds within and between proteins, contributing to their structural integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cystine disodium salt can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. L-Cystine disodium salt is susceptible to oxidation, which can affect its performance and stability in cell culture media . Over time, the compound can be further oxidized, leading to changes in its effects on cellular processes . Additionally, the redox state of the cellular environment can influence the stability and activity of L-Cystine disodium salt .

Dosage Effects in Animal Models

The effects of L-Cystine disodium salt can vary with different dosages in animal models. Studies have shown that excess dietary L-Cystine can have toxic effects, particularly in certain species such as chicks . High doses of L-Cystine disodium salt can lead to adverse effects, including growth depression and mortality in some animal models . The compound can also support animal growth when provided in appropriate amounts, highlighting the importance of dosage in determining its effects .

Metabolic Pathways

L-Cystine disodium salt is involved in several metabolic pathways. It plays a crucial role in the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, and coenzymes A . The compound is also required for the formation of Fe/S clusters, which are essential for the catalytic activity of certain enzymes . Additionally, L-Cystine disodium salt participates in the regulation of cellular redox reactions and the maintenance of the redox potential of the cellular environment .

Transport and Distribution

L-Cystine disodium salt is transported and distributed within cells and tissues through specific transporters and binding proteins. Cysteine and cystine enter cells by different transporters, which helps specific cells control how they utilize these compounds . The transport and distribution of L-Cystine disodium salt can influence its localization and accumulation within cells, affecting its activity and function . Additionally, the compound can form complexes with metals such as copper, which can impact its solubility and availability for cellular processes .

Subcellular Localization

The subcellular localization of L-Cystine disodium salt can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of L-Cystine disodium salt within cells can influence its interactions with biomolecules and its role in cellular processes . Additionally, the redox state of the cellular environment can impact the subcellular localization and activity of L-Cystine disodium salt .

Propriétés

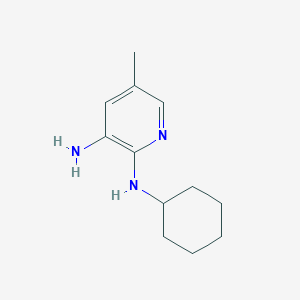

IUPAC Name |

disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPMKWGXOOSKL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64704-23-0 | |

| Record name | Cystine disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium L-cystinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)